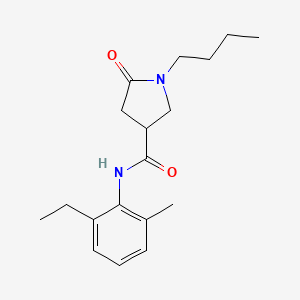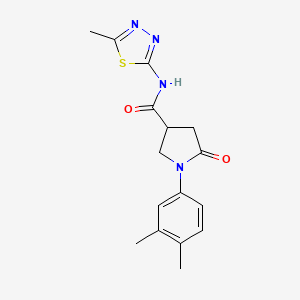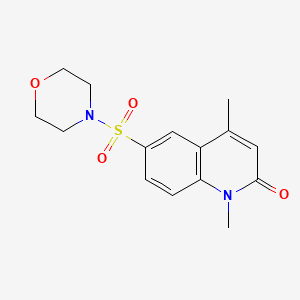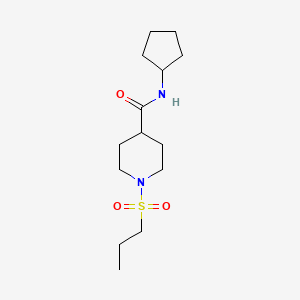![molecular formula C17H18N2O2 B4426207 N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4426207.png)
N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamide
Vue d'ensemble
Description
N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamide, also known as PFTα, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potent inhibitor of p53 transcriptional activity, which is a tumor suppressor protein that plays a critical role in regulating cell cycle and apoptosis. Since then, PFTα has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mécanisme D'action
The mechanism of action of N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamideα involves the inhibition of p53 transcriptional activity. P53 is a tumor suppressor protein that plays a critical role in regulating cell cycle and apoptosis. In normal cells, p53 is activated in response to DNA damage or other stress signals, leading to the induction of cell cycle arrest or apoptosis. However, in cancer cells, p53 is often mutated or inactive, leading to uncontrolled cell growth and proliferation. This compoundα inhibits the interaction between p53 and its co-activator, p300/CBP, which is required for p53 transcriptional activity. This leads to the inhibition of p53 target genes, including those involved in cell cycle regulation and apoptosis.
Biochemical and physiological effects:
This compoundα has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compoundα has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neuronal cells, this compoundα has been shown to protect against oxidative stress and inflammation, leading to the preservation of neuronal function and survival. In immune cells, this compoundα has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamideα has several advantages for lab experiments, including its high potency and specificity for p53 inhibition, its accessibility for synthesis, and its well-characterized mechanism of action. However, there are also some limitations to its use, including its potential off-target effects and its limited solubility in aqueous solutions. These limitations can be addressed by optimizing the experimental conditions and using appropriate controls.
Orientations Futures
There are several future directions for the research on N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamideα. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Another direction is to optimize the synthesis and formulation of this compoundα for improved efficacy and safety. Additionally, the development of novel this compoundα derivatives with improved pharmacological properties and selectivity could lead to the discovery of new therapeutic agents. Finally, the elucidation of the molecular mechanisms underlying the effects of this compoundα could provide new insights into the regulation of cell cycle and apoptosis, as well as the pathogenesis of various diseases.
Applications De Recherche Scientifique
N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamideα has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compoundα has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compoundα has also been studied in neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where it has been shown to protect neurons from oxidative stress and inflammation. In addition, this compoundα has been studied in inflammation research, where it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(16-2-1-11-21-16)19-15-5-3-13(4-6-15)12-14-7-9-18-10-8-14/h3-10,16H,1-2,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGLGTMKFMVERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4426132.png)
![5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4426152.png)
![5-amino-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4426155.png)
![4-{[2-(3,4-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4426162.png)
![4-(4-methoxyphenyl)-4-oxo-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B4426169.png)

![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide](/img/structure/B4426181.png)
![4,6-dichloro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4426189.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B4426196.png)



